molecular formula C17H13Cl2N3O B11291656 N-(4-chlorobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide

N-(4-chlorobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11291656
M. Wt: 346.2 g/mol
InChI Key: OXPXKBZFVNQYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two 4-chlorophenyl groups attached to a pyrazole ring, which is further substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide typically involves the reaction of 4-chlorobenzylamine with 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl rings can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide: Lacks the N-[(4-chlorophenyl)methyl] group, resulting in different chemical and biological properties.

    N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide: Lacks the 3-(4-chlorophenyl) group, leading to variations in its reactivity and applications.

    4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide: Similar structure but with different substitution patterns on the pyrazole ring.

Uniqueness

The unique combination of two 4-chlorophenyl groups and a carboxamide group attached to the pyrazole ring in 3-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C17H13Cl2N3O

Molecular Weight

346.2 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H13Cl2N3O/c18-13-5-1-11(2-6-13)10-20-17(23)16-9-15(21-22-16)12-3-7-14(19)8-4-12/h1-9H,10H2,(H,20,23)(H,21,22)

InChI Key

OXPXKBZFVNQYIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.